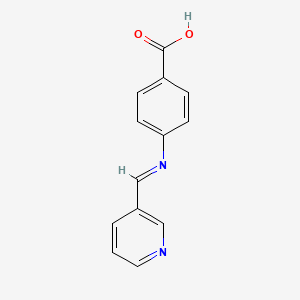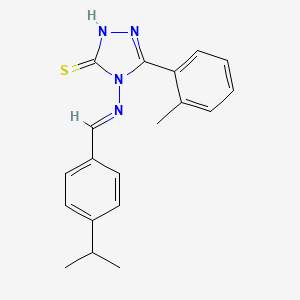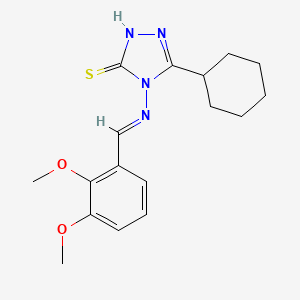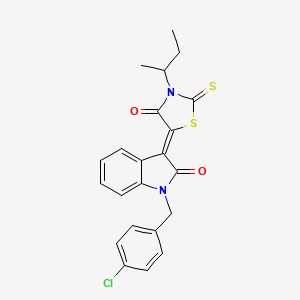
4-((Pyridin-3-ylmethylene)-amino)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Pyridin-3-ylmethylene)-amino)-benzoic acid is an organic compound that features a pyridine ring attached to a benzoic acid moiety through a methylene-amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Pyridin-3-ylmethylene)-amino)-benzoic acid typically involves the condensation reaction between pyridine-3-carboxaldehyde and 4-aminobenzoic acid. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((Pyridin-3-ylmethylene)-amino)-benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives depending on the reagents used.
Scientific Research Applications
4-((Pyridin-3-ylmethylene)-amino)-benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((Pyridin-3-ylmethylene)-amino)-benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The compound’s ability to form coordination complexes with metal ions also plays a crucial role in its catalytic applications .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: A similar compound with two pyridine rings connected by a single bond, used in coordination chemistry.
1,2-Bis(pyridin-3-ylmethylene)hydrazine: Another related compound with a hydrazine linkage, used in the synthesis of coordination polymers.
Uniqueness
4-((Pyridin-3-ylmethylene)-amino)-benzoic acid is unique due to its specific methylene-amino linkage, which imparts distinct chemical and physical properties. This linkage allows for versatile reactivity and the formation of stable coordination complexes, making it valuable in various applications .
Properties
Molecular Formula |
C13H10N2O2 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
4-(pyridin-3-ylmethylideneamino)benzoic acid |
InChI |
InChI=1S/C13H10N2O2/c16-13(17)11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-9H,(H,16,17) |
InChI Key |
AUWGKVCETDCGDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol](/img/structure/B11966894.png)

![4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966908.png)
![Diallyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11966913.png)
![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11966922.png)

![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966932.png)

![[3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]acetic acid](/img/structure/B11966948.png)


![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11966956.png)


